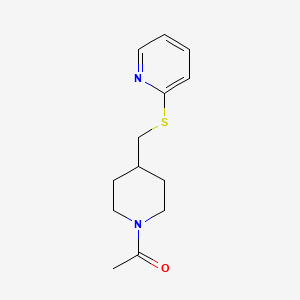
1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)ethan-1-one, also known as 4-((Pyridin-2-ylthio)methyl)piperidine or 4-PMP, is an organic compound with a variety of uses in scientific research. It is a colorless liquid with a boiling point of 142°C. It is a derivative of piperidine, which is a six-membered heterocyclic compound containing nitrogen and sulfur. 4-PMP has been used in a range of studies, from chemical synthesis to biological applications.
Mécanisme D'action
1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethan-1-onePMP is believed to act as a proton donor, donating a proton to the target molecule. This proton donation is believed to be responsible for the various biological activities of 1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethan-1-onePMP. It is also believed to interact with the active sites of enzymes, resulting in the inhibition of enzyme activity.
Biochemical and Physiological Effects
1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethan-1-onePMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as angiotensin-converting enzyme and angiotensin receptor blockers. It has also been shown to have anti-inflammatory and anticonvulsant effects. In addition, 1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethan-1-onePMP has been shown to have antioxidant and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethan-1-onePMP has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a colorless liquid, which makes it easy to handle and measure accurately. However, 1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethan-1-onePMP is also a relatively unstable compound, and is sensitive to light, heat, and air. Therefore, it must be stored and handled with care.
Orientations Futures
There are a number of potential future directions for the use of 1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethan-1-onePMP in scientific research. It has the potential to be used in the synthesis of various organic compounds, pharmaceuticals, and peptides. It could also be used in the development of new drugs and therapies for a variety of diseases and conditions. In addition, 1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethan-1-onePMP could be used in the development of new diagnostic tools and techniques. Finally, 1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethan-1-onePMP could be used in the development of new materials and technologies.
Méthodes De Synthèse
1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethan-1-onePMP can be synthesized through a variety of methods. One such method is the reaction of piperidine with 2-thiopyridine in the presence of a base such as sodium hydroxide. This reaction yields 1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethan-1-onePMP as the primary product. Another method is the reaction of piperidine with 2-thiopyridine and an alkyl halide in the presence of a base such as sodium hydroxide. This reaction yields 1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethan-1-onePMP as the primary product, as well as other minor products.
Applications De Recherche Scientifique
1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethan-1-onePMP has been used in a range of scientific research applications. It has been used in the synthesis of various organic compounds, such as 2-thiopyrimidines, 2-thiopyridines, and 2-thiopyridinones. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. In addition, 1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethan-1-onePMP has been used in the synthesis of various peptides, such as angiotensin-converting enzyme inhibitors and angiotensin receptor blockers.
Propriétés
IUPAC Name |
1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-11(16)15-8-5-12(6-9-15)10-17-13-4-2-3-7-14-13/h2-4,7,12H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLVTEQKZAPBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B6505937.png)
![1-(4-methoxy-2-methylphenyl)-3-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)urea](/img/structure/B6505940.png)
![2-(4-chlorophenyl)-N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]acetamide](/img/structure/B6505949.png)
![1-(4-methoxy-2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505963.png)
![6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B6505982.png)
![1-(4-{4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6505990.png)
![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate](/img/structure/B6505997.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B6506007.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6506008.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B6506015.png)
![2-(3,4-dimethoxyphenyl)-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B6506031.png)
![2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine](/img/structure/B6506033.png)
![3-(4-methoxyphenyl)-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B6506035.png)
![2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine](/img/structure/B6506047.png)